N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine
Description
N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine is a piperidin-4-amine derivative featuring a benzyl group at the nitrogen atom, an N-methyl substituent, and a 2-chlorophenylmethyl group at the 1-position of the piperidine ring.
Properties
Molecular Formula |
C20H25ClN2 |
|---|---|
Molecular Weight |
328.9 g/mol |
IUPAC Name |
N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C20H25ClN2/c1-22(15-17-7-3-2-4-8-17)19-11-13-23(14-12-19)16-18-9-5-6-10-20(18)21/h2-10,19H,11-16H2,1H3 |
InChI Key |
BNDUEMWETKTLIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Two-Step Alkylation of Piperidine
The most widely reported method involves sequential alkylation of piperidine-4-amine precursors. In the first step, N-methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The second step introduces the 2-chlorobenzyl and benzyl groups via nucleophilic substitution.
Reaction Conditions:
- Step 1 (N-Methylation):
Single-Pot Alkylation with Phase-Transfer Catalysis
Industrial protocols often employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the reaction kinetics. This method consolidates the methylation and benzylation steps into a single pot, reducing purification bottlenecks.
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst | TBAB (0.1 equiv) |
| Temperature | 40°C |
| Reaction Time | 8 h |
| Overall Yield | 78% |
| Purity (HPLC) | >99% |
Reductive Amination Approach
Piperidone Intermediate Route
This method starts with 4-piperidone, which undergoes reductive amination with methylamine followed by sequential benzylation.
Synthetic Pathway:
- Reductive Amination:
Asymmetric Synthesis for Enantiopure Products
Patents disclose enantioselective routes using chiral auxiliaries or catalysts. For example, ruthenium-based asymmetric hydrogenation of imine intermediates achieves >90% enantiomeric excess (ee).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Ru-(S)-BINAP |
| Pressure | 50 psi H₂ |
| Temperature | 25°C |
| ee | 92% |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
To enhance scalability, continuous flow systems are employed for exothermic alkylation steps. A representative setup includes:
Advantages:
- 40% reduction in solvent usage vs. batch processes
- 99.5% conversion rate
Purification Strategies
Final purification often combines crystallization and chromatography:
- Crystallization: Ethyl acetate/hexane (3:1) yields 80–85% recovery.
- Column Chromatography: Silica gel (230–400 mesh), eluent: CH₂Cl₂/MeOH/NH₃ (90:9:1).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | 98 | Moderate | 1,200 |
| Reductive Amination | 72 | 99 | High | 950 |
| Continuous Flow | 85 | 99.5 | Industrial | 700 |
Challenges and Optimization
Byproduct Formation
Common byproducts include:
Solvent Selection
- Polar aprotic solvents (DMF, DMSO): Increase reaction rates but complicate purification.
- Eco-friendly alternatives: Cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.
Emerging Methodologies
Photocatalytic C–N Bond Formation
Recent studies utilize visible-light-mediated catalysis for benzylation steps, achieving 80% yield under mild conditions.
Biocatalytic Approaches
Immobilized transaminases have been explored for asymmetric synthesis, though industrial viability remains limited (current yield: 45%).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions, using reagents such as sodium hydroxide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and other reduced derivatives.
Substitution: Substituted benzyl and chlorophenyl derivatives.
Scientific Research Applications
N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Core
Key Observations :
- Chlorophenyl Position : The 2-chlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 4-chlorophenethyl group in compound 2i . This ortho-substitution could influence receptor binding specificity.
- N-Substituents: The N-methyl group in the target compound may reduce metabolic degradation compared to non-methylated analogs, as seen in other piperidine derivatives .
Core Structure Modifications
Key Observations :
Functional Group Impact on Pharmacokinetics
- Benzyl Groups : Present in both the target compound and 2i , benzyl substituents may enhance binding to aromatic-rich enzyme pockets (e.g., cholinesterases ).
- Methoxy and Trifluoroethoxy Groups : In compounds like 6 , these groups improve solubility but may reduce blood-brain barrier penetration compared to chlorophenyl groups.
Biological Activity
N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.85 g/mol. The structure includes a piperidine ring substituted with a benzyl group and a chlorophenyl moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within biological systems. The compound may exhibit the following mechanisms:
- Receptor Binding : It can bind to neurotransmitter receptors, potentially modulating their activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
In Vitro Studies
Research has shown that compounds with similar structures often exhibit significant biological activities. For instance, studies on related piperidine derivatives have demonstrated effects such as:
- Cytotoxicity : Induction of apoptosis in cancer cell lines.
- Antiproliferative Effects : Inhibition of cell growth and division.
A study involving chlorpromazine analogues indicated that similar compounds could induce late apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties through similar pathways .
In Vivo Studies
While in vitro studies provide initial insights, in vivo research is essential to understand the full spectrum of biological activity. Preliminary findings suggest that this compound might influence physiological processes, but comprehensive studies are needed to confirm these effects.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
- Cancer Research : A study indicated that related compounds exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. These findings suggest that N-benzyl derivatives could be explored as potential anticancer agents .
- Neuropharmacology : The interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Compounds like this one may modulate dopamine or serotonin pathways, providing avenues for further investigation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-benzyl-N-(4-chlorophenyl)methyl-piperidin-4-amine | Exhibits similar receptor interactions; potential for anticancer activity | |
| 1-benzyl-N-(4-fluorophenyl)methyl-piperidin-4-amine | Fluorine substitution may enhance bioactivity | |
| 1-benzyl-N-(4-methylphenyl)methyl-piperidin-4-amine | Methyl group alters pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
